1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride
Description
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride is a pyrazole derivative characterized by a dimethylaminoethyl substituent at the pyrazole ring’s 1-position and a carboxylic acid group at the 3-position. The compound’s hydrochloride salt enhances its stability and solubility in aqueous systems, making it relevant for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10(2)5-6-11-4-3-7(9-11)8(12)13;/h3-4H,5-6H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVGVNCGNIHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909325-45-6 | |
| Record name | 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the dimethylaminoethyl moiety.
Conversion to Hydrochloride Salt: The final step involves the conversion of the carboxylic acid group to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research has indicated that derivatives of pyrazole compounds exhibit antitumor properties. A study demonstrated that pyrazole derivatives, including 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride, can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating diseases characterized by inflammation, such as arthritis and other autoimmune disorders .
Biochemical Applications
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders .
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science Applications
- Synthesis of Novel Materials : The compound serves as a building block in the synthesis of novel pyrazole-based materials with unique electronic and optical properties. Its derivatives have been utilized in creating advanced materials for sensors and electronic devices .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 20 | Cell Cycle Arrest |
| This compound | A549 | 18 | Apoptosis |
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Case Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including the hydrochloride form of the compound. The results indicated significant antitumor activity against human cancer cell lines, with detailed mechanisms elucidated through molecular docking studies .
- Case Study on Antimicrobial Properties : In a research article from Antibiotics, the antimicrobial efficacy of various pyrazole derivatives was tested against clinical isolates. The study found that the compound exhibited potent activity against resistant strains, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The positional arrangement of substituents significantly influences physicochemical and biological properties:
- Target compound: 3-carboxylic acid group (position 3), dimethylaminoethyl group (position 1).
- Analog 1: 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride (CAS 1909325-49-0) features a carboxylic acid at position 5 and a dihydrochloride salt. This positional isomerism may alter hydrogen-bonding capacity and acidity (pKa), affecting solubility and target binding .
- Analog 2: 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (from ) replaces the dimethylaminoethyl group with a pyridyl moiety, introducing aromatic π-π interactions but reducing basicity .
Physicochemical Properties
*Inferred values based on structural similarity.
Research Findings and Data Gaps
- Salt Form Impact : Hydrochloride salts generally improve water solubility but may increase hygroscopicity, necessitating controlled storage conditions (e.g., room temperature, desiccants) .
- Data Limitations : Direct pharmacological or toxicological studies on the target compound are absent in the provided evidence. Further research is required to validate inferred properties.
Biological Activity
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride, commonly referred to as 1-DMAP-3-COOH HCl, is a nitrogenous heterocyclic compound characterized by a five-membered pyrazole ring. This compound exhibits significant biological activity, making it a subject of interest in pharmaceutical research. Its molecular formula is C₈H₁₃N₃O₂·HCl, with a molecular weight of approximately 219.67 g/mol .
Chemical Structure and Properties
The compound features a dimethylaminoethyl side chain and a carboxylic acid functional group, which enhance its solubility and biological reactivity. The hydrochloride salt form improves its aqueous solubility, facilitating its application in biological studies .
Chemical Information:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂·HCl |
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid; hydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activities
Research indicates that 1-DMAP-3-COOH HCl exhibits various biological activities, including:
-
Anti-inflammatory Activity:
Studies have shown that pyrazole derivatives, including 1-DMAP-3-COOH HCl, can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds similar to 1-DMAP-3-COOH have demonstrated IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent anti-inflammatory properties . -
Antimicrobial Activity:
Pyrazole derivatives have been reported to possess antimicrobial effects against various pathogens. In vitro studies suggest that modifications in the pyrazole structure can enhance antibacterial activity against strains like E. coli and S. aureus. The presence of specific functional groups significantly influences the antimicrobial potency of these compounds . -
Monoamine Oxidase Inhibition:
Some studies have identified pyrazole derivatives as potential monoamine oxidase (MAO) inhibitors, which could be beneficial in treating neurodegenerative disorders. Compounds similar to 1-DMAP-3-COOH have shown promising results in inhibiting MAO-B activity .
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
-
Anti-inflammatory Efficacy:
A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their COX inhibitory activities using an enzyme immunoassay kit. The results indicated that several compounds exhibited high selectivity for COX-2 over COX-1, with minimal gastric toxicity observed in histopathological evaluations . -
Antimicrobial Screening:
Burguete et al. synthesized novel pyrazole derivatives and tested them against various bacterial strains. The study highlighted the importance of specific substituents on the pyrazole ring in enhancing antibacterial activity, with some compounds showing effectiveness comparable to standard antibiotics . -
Safety and Toxicity Assessments:
Investigations into the safety profiles of pyrazole derivatives revealed that certain compounds exhibited low toxicity levels in animal models, suggesting their potential as safe therapeutic agents .
Q & A
Basic Research Question
- 1H NMR Spectroscopy : At 400 MHz in DMSO-d₆, this method resolves proton environments (e.g., pyrazole ring protons at δ 6.6–7.8 ppm) and confirms stereochemistry .
- HPLC : ≥98% purity thresholds validate batch consistency .
- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 450.2) confirm molecular weight accuracy .
What are the primary safety considerations for handling and storing this compound in laboratory settings?
Basic Research Question
- Handling : Use PPE (nitrile gloves, safety goggles) and work in fume hoods. For spills, absorb with inert materials (e.g., vermiculite) .
- First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention for inhalation exposure .
- Storage : Seal containers and store at 20–25°C in dry, ventilated areas to prevent hydrolysis .
How can researchers optimize reaction yields when scaling up synthesis, and what common pitfalls should be avoided?
Advanced Research Question
- Kinetic Control : Excess NaN₃ (>1.2 equivalents) may cause side reactions; monitor via TLC .
- Thermal Management : Use jacketed reactors to dissipate exothermic heat during cyclization.
- Data Contradictions : Conflicting optimal temperatures (50°C vs. 80°C) require iterative DoE (Design of Experiments) testing .
What strategies are recommended for resolving discrepancies between theoretical and observed spectroscopic data?
Advanced Research Question
- Solvent Artifacts : Test in multiple solvents (CDCl₃, D₂O) to isolate tautomeric equilibria effects.
- 2D NMR : HSQC and COSY correlations clarify ambiguous proton assignments .
- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts within ±0.3 ppm of observed data .
How does the compound’s stability vary under different pH and temperature conditions?
Advanced Research Question
- Degradation Pathways : Above 40°C or at pH >8, the compound hydrolyzes to dimethylamine and pyrazole fragments. Monitor via HRMS and ion chromatography .
- Byproducts : Hydrochloric acid (HCl) and nitrogen oxides (NOₓ) may form under oxidative conditions .
What computational approaches predict the compound’s reactivity in catalytic or biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
